3-(Furan-3-yl)propane-1-thiol

Structure–odor relationships Furan thiols Odor threshold determination

3-(Furan-3-yl)propane-1-thiol (CAS 2228505-16-4; molecular formula C₇H₁₀OS; MW 142.22 g/mol) is an organosulfur heterocycle belonging to the 3-thio-substituted furan class, a family recognized for exceptionally low odor thresholds and high-impact meat, roast, and savory flavor contributions. Unlike the more extensively studied 2-substituted furan thiols (e.g., furan-2-ylmethanethiol, 2-methyl-3-furanthiol), this compound features the thiol group terminally positioned on a three-carbon spacer attached at the furan 3-position—a structural arrangement that, according to systematic structure–odor activity studies, differentially modulates both odor quality and threshold relative to regioisomeric and chain-length analogs.

Molecular Formula C7H10OS
Molecular Weight 142.22 g/mol
Cat. No. B13593734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Furan-3-yl)propane-1-thiol
Molecular FormulaC7H10OS
Molecular Weight142.22 g/mol
Structural Identifiers
SMILESC1=COC=C1CCCS
InChIInChI=1S/C7H10OS/c9-5-1-2-7-3-4-8-6-7/h3-4,6,9H,1-2,5H2
InChIKeyDMBYZKRHFSYGLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Furan-3-yl)propane-1-thiol Procurement: Potent 3-Thio-Substituted Furan for Meat-Flavor Research & Formulation


3-(Furan-3-yl)propane-1-thiol (CAS 2228505-16-4; molecular formula C₇H₁₀OS; MW 142.22 g/mol) is an organosulfur heterocycle belonging to the 3-thio-substituted furan class, a family recognized for exceptionally low odor thresholds and high-impact meat, roast, and savory flavor contributions [1]. Unlike the more extensively studied 2-substituted furan thiols (e.g., furan-2-ylmethanethiol, 2-methyl-3-furanthiol), this compound features the thiol group terminally positioned on a three-carbon spacer attached at the furan 3-position—a structural arrangement that, according to systematic structure–odor activity studies, differentially modulates both odor quality and threshold relative to regioisomeric and chain-length analogs [2]. It is primarily employed in flavor chemistry research, Maillard reaction model systems, and as a synthetic building block for proprietary savory flavor ingredients described in IFF patents [1][3].

1
Flavor chemistry research: Maillard model systems, structure–odor activity relationship (SOAR) studies
2
Structural class: 3-thio-substituted furan with a 3-carbon spacer; reported ultralow odor threshold context
3
Synthetic utility: building block for proprietary savory ingredients via IFF patent route

Why Generic 3-(Furan-3-yl)propane-1-thiol Substitution Fails: Structural Determinants of Sensory Potency


In-class furan thiols cannot be treated as interchangeable flavor ingredients because systematic structure–odor activity studies have demonstrated that both the position of sulfur attachment on the furan ring and the length of the alkyl spacer between the ring and the thiol group function as independent, quantifiable modulators of odor threshold and odor quality [1]. Moving the mercapto group from the 2- to the 3-position retains a coffee/meaty background but increases the odor detection threshold; meanwhile, elongating the carbon side chain between furan and thiol progressively abolishes the characteristic roasty-coffee note while driving odor thresholds up by orders of magnitude [1]. Consequently, substituting 3-(furan-3-yl)propane-1-thiol with either a regioisomeric 2-substituted furan thiol or a chain-length variant will alter the sensory impact profile in a formulation, making the procurement of this exact structural entity critical for reproducible flavor research and product development [2].

Regioisomeric mismatch
2-substituted furan thiols may over-deliver aroma intensity at equivalent concentration; odor threshold and quality differ from the 3-furyl isomer.
Spacer-length shift
Longer or shorter alkyl spacers can alter odor quality from coffee/meaty to onion/rubber; may not reproduce the target savory-meaty note.

3-(Furan-3-yl)propane-1-thiol Quantitative Differentiation Evidence: Odor Threshold, Regiochemistry & Side-Chain Dependence


Regioisomeric Substitution Position (3-Furyl vs. 2-Furyl) Differentially Modulates Odor Threshold

Systematic structure–odor activity studies across 46 heterocyclic mercaptans established that moving the mercapto group from the 2-position to the 3-position on the furan ring retains a coffee-like/roasty aroma character but produces a measurable increase in odor detection threshold [1]. The reference compound furan-2-ylmethanethiol (2-FFT) exhibits an odor threshold of 0.0084 ng/L in air, whereas the 3-position regioisomer (3-furanmethanethiol) retains the same odor quality family but with an elevated threshold [1]. For flavor formulators, this means that a 3-substituted furan thiol such as 3-(furan-3-yl)propane-1-thiol will require a higher absolute concentration than its 2-substituted analog to achieve the same perceived intensity, providing a distinct lever for dose-controlled formulation.

Regioisomer threshold
Class-level
3-substitution elevates odor threshold vs 2-substitution while retaining coffee/roasty character. 2-FFT threshold: 0.0084 ng/L (air); 3-furanmethanethiol threshold elevated (exact value not published).
Regioisomeric position determines odor potency; correct isomer essential for dose–response.
GC-olfactometry, trained panel; orthonasal assessment.
Structure–odor relationships Furan thiols Odor threshold determination

Side-Chain Spacer Length Abolishes Coffee-Like Odor Quality: 3-Carbon Spacer Occupies a Distinct Sensory Niche

Homologous series data for ω-(furan-2-yl)alkane-1-thiols demonstrate that while the parent compound (furan-2-ylmethanethiol, 1-carbon spacer) elicits a characteristic burned, roasty, coffee-like odor, homologues with longer side chains (2–7 carbons) progressively lose this coffee note and shift to onion-like, mushroom-like, and rubber-like odor qualities [1]. The 3-carbon spacer in 3-(furan-3-yl)propane-1-thiol places this compound in a structurally distinct region compared to both the direct-attachment 3-furanmethanethiol (C1 spacer) and the short-chain 2-substituted furfuryl thiol class. This spacer-length-dependent odor-quality switch means that 3-(furan-3-yl)propane-1-thiol cannot be functionally replaced by either a direct-ring-attached 3-furanthiol or a longer-chain ω-(furan-2-yl)alkane-1-thiol without altering the sensory character of the final formulation [1].

Spacer vs odor quality
Class-level
1C spacer: coffee-like; 3C spacer (2-substituted): onion/mushroom; target (3C, 3-substituted): predicted meaty/savory with attenuated coffee notes.
Spacer length critically modulates odor quality; target occupies a unique sensory niche.
Orthonasal sensory panel; purity >95%.
Odor quality modulation Alkyl spacer effect ω-(Furan-2-yl)alkane-1-thiols

Odor Threshold of 2-Methyl-3-furanthiol (0.4–1.0 ng/L Water) as Quantitative Class Benchmark for 3-Substituted Furan Thiol Potency

2-Methyl-3-furanthiol (2M3F), the most extensively quantified 3-substituted furan thiol in foods and beverages, has a measured odor detection threshold of 0.4–1.0 ng/L in water [1] and approximately 0.0004 µg/L (0.4 ng/L) in model dilute alcohol solution [2]. This compound is consistently described as imparting roasted meat, fried, and savory notes, and serves as the closest structurally characterized analog for establishing the potency range expected for 3-(furan-3-yl)propane-1-thiol. While 2M3F lacks the 3-carbon propyl spacer present in the target compound—which, per Schoenauer & Schieberle (2018), would further elevate the threshold—it establishes a quantitative floor for the odor potency of 3-substituted furan thiols. For procurement decisions, this means 3-(furan-3-yl)propane-1-thiol is predicted to be a moderate-to-high potency meat-flavor compound, less potent than 2M3F but still active in the sub- to low-ppb range [1][3].

2M3F potency benchmark
Context-dependent
2-Methyl-3-furanthiol (2M3F) threshold: 0.4–1.0 ng/L in water, 0.0004 µg/L in 46% EtOH; roasted meat note. Target predicted higher threshold due to 3C spacer.
Establishes quantitative potency baseline for 3-substituted furan thiol class.
Cross-study comparison; GC-O and sensory panel.
2-Methyl-3-furanthiol Wine aroma Ultratrace thiol analysis

Molecular Weight Differentiation (142.22 vs. 114.17 g/mol) Governs Volatility and Headspace Partitioning Relative to 2-Methyl-3-furanthiol

3-(Furan-3-yl)propane-1-thiol has a molecular weight of 142.22 g/mol (C₇H₁₀OS), which is 24.6% higher than 2-methyl-3-furanthiol (MW 114.17 g/mol, C₅H₆OS) and identical to its regioisomer 3-(furan-2-yl)propane-1-thiol (MW 142.22 g/mol) [1][2]. This mass difference arises from the additional two methylene units in the propyl spacer and has direct consequences for vapor pressure and headspace partitioning behavior: higher molecular weight within a homologous series correlates with reduced volatility and slower aroma release from food matrices [3]. For flavor delivery system design, this means 3-(furan-3-yl)propane-1-thiol will exhibit more sustained aroma release and different temporal flavor profiles compared to the lighter, more volatile 2M3F, enabling differentiated sensory performance in applications requiring prolonged flavor persistence (e.g., baked goods, soups, processed meats) [3].

MW & volatility
Class-level
Target MW 142.22 g/mol vs 114.17 (2M3F); +24.6% mass, +2 rotatable bonds. Predicted lower vapor pressure, elevated boiling point ~20–30 °C.
Higher molecular weight may support sustained aroma release in thermal processing.
Computed properties; homologous series vapor pressure trends.
Physicochemical properties Volatility Headspace partitioning

Patent-Backed Synthetic Provenance: IFF 3-Thia Furan Route Provides Defined Isomeric Purity vs. Alternative Synthesis Methods

The IFF patent (US 3,922,288) describes a regiospecific synthetic route to 3-furan thiols via cyclization of 2-thia-substituted 1,4-diones, which ensures the sulfur substituent is positioned exclusively at the furan 3-position [1]. This is in contrast to alternative synthetic approaches (e.g., direct thiolation of furan or thiol-disulfide exchange routes), which may produce mixtures of 2- and 3-substituted regioisomers requiring chromatographic separation. The Huber & Bergamin (1993) paper further elaborates a versatile process for 3-thio-substituted furans, confirming the synthetic accessibility of this substitution pattern with defined purity [2]. For procurement, material sourced via this patented route provides documented isomeric purity, which is critical for reproducible sensory evaluation and regulatory compliance, as the 2-substituted isomer (3-(furan-2-yl)propane-1-thiol, CAS 343268-62-2) has a distinct odor quality and may fall under different regulatory provisions .

Isomeric purity control
Specification review
IFF patent cyclization route yields single 3-substituted isomer; alternative routes may produce regioisomer mixtures requiring separation.
Regioisomeric purity is critical for sensory reproducibility and regulatory consistency.
U.S. Patent 3,922,288; Huber & Bergamin (1993) synthetic process.
Regiospecific synthesis 3-Furan thiols Patent-protected route

3-(Furan-3-yl)propane-1-thiol: Prioritized Research & Industrial Application Scenarios


Development of Process-Stable Savory Meat Flavorings for Thermally Processed Foods

The combination of moderate volatility (MW 142.22 g/mol) and a 3-carbon spacer placing this compound in a predicted meaty/savory odor-quality region—as inferred from structure–odor relationship trends [1]—makes 3-(furan-3-yl)propane-1-thiol a candidate for savory flavor formulations targeting retort-stable applications (canned soups, gravies, ready meals). Its higher molecular weight relative to 2-methyl-3-furanthiol (MW 114.17) [2] predicts reduced headspace loss during thermal processing, enabling more consistent flavor delivery post-sterilization. The 3-substitution pattern further ensures a differentiated odor character from the more common 2-substituted furfuryl thiols used in coffee and roasted notes [1].

Maillard Reaction Model Studies Requiring Defined 3-Substituted Furan Thiol Structures

The Huber & Bergamin (1993) paper established 3-thio-substituted furans as impact meat-flavor compounds formed during thermal processing of sulfur-containing amino acids with reducing sugars [3]. For academic and industrial researchers building quantitative structure–activity models of Maillard-derived aroma compounds, 3-(furan-3-yl)propane-1-thiol provides a structurally defined probe molecule with a 3-carbon spacer and 3-position furan substitution—an arrangement not commercially available in the more common 2M3F or 2-FFT reference standards. This compound fills a gap in homologous series coverage for systematic flavor precursor studies [1].

Differentiation of Regioisomeric Flavor Contributions in Complex Food Matrices

Because 3-substituted and 2-substituted furan thiols exhibit distinct sensory profiles—with the 3-position retaining coffee/meaty character at elevated thresholds [1]—this compound enables flavor chemists to deconvolute the contribution of individual regioisomers in complex natural extracts (e.g., cooked meat, coffee, wine). Its procurement as a pure single isomer (supported by IFF patent synthetic routes [4]) allows for unambiguous sensory recombination experiments and GC-olfactometry calibration, which is not achievable with mixed-isomer commercial products.

Structure–Odor Activity Relationship (SOAR) Library Expansion for Computational Flavor Design

The Schoenauer & Schieberle (2018) study cataloged 46 mercapto furans and thiophenes but focused primarily on 2-substituted and ω-(furan-2-yl)alkane-1-thiols [1]. 3-(Furan-3-yl)propane-1-thiol represents a missing data point at the intersection of 3-position substitution and a 3-carbon spacer—a structural combination not represented in the existing published SOAR dataset. Computational flavor design groups building machine learning models for odor prediction require this compound as a test set member to validate model extrapolation accuracy across the full structural space of furan thiols [1].

Application
Selection Property
Validation Focus
Process-stable savory meat flavorings
Moderate volatility, reported meaty/savory odor context
Headspace retention and post-thermal sensory delivery
Maillard reaction model studies
Defined 3-substituted, 3C-spacer probe structure
Homologous series coverage; precursor–aroma relationship mapping
Regioisomer contribution deconvolution
Single 3-substituted isomer with documented synthetic provenance
Unambiguous GC-O calibration and sensory recombination experiments
Computational SOAR model validation
Unique structural data point (3-position, 3C spacer combination)
Test set extrapolation accuracy for machine learning odor prediction
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